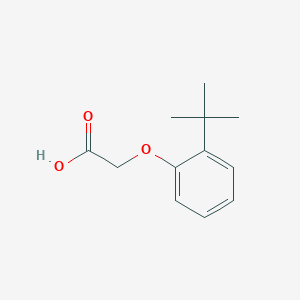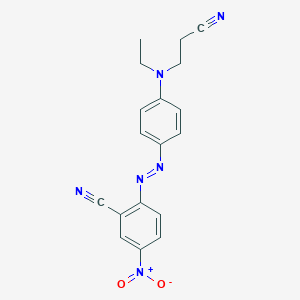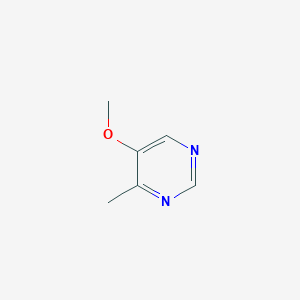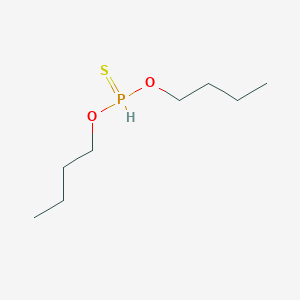
1-Hexene, 1-iodo-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexene, 1-iodo-, (Z)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of alkene, which is a type of organic molecule that contains a carbon-carbon double bond. The structure of 1-Hexene, 1-iodo-, (Z)- makes it a useful starting material for many different types of chemical reactions, and it has been used in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 1-Hexene, 1-iodo-, (Z)- is complex and depends on the specific application. In the context of drug development, this compound has been shown to inhibit the growth of cancer cells by interfering with the function of certain enzymes that are involved in cell division. Additionally, 1-Hexene, 1-iodo-, (Z)- has been shown to have anti-inflammatory properties, which may be useful in the treatment of other diseases such as arthritis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Hexene, 1-iodo-, (Z)- are still being studied. However, research has shown that this compound can have a variety of effects on different types of cells and tissues. For example, 1-Hexene, 1-iodo-, (Z)- has been shown to induce apoptosis, which is a type of cell death that occurs naturally in the body. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hexene, 1-iodo-, (Z)- in lab experiments is that it is a relatively simple molecule that can be easily synthesized from commercially available starting materials. Additionally, this compound has been shown to be relatively stable under a variety of conditions, which makes it a useful starting material for many different types of chemical reactions.
One limitation of using 1-Hexene, 1-iodo-, (Z)- in lab experiments is that it can be difficult to purify. This is because it can form a variety of byproducts during synthesis, which can be difficult to separate from the desired product. Additionally, 1-Hexene, 1-iodo-, (Z)- can be toxic in high concentrations, which can be a safety concern in the lab.
Direcciones Futuras
There are many potential future directions for research involving 1-Hexene, 1-iodo-, (Z)-. One area of research that holds promise is the development of new materials. Researchers are currently exploring the use of 1-Hexene, 1-iodo-, (Z)- as a starting material for the synthesis of new polymers that have unique properties such as high thermal stability and good mechanical strength.
Another area of research that holds promise is the development of new drugs. Researchers are currently exploring the potential therapeutic effects of 1-Hexene, 1-iodo-, (Z)- in the treatment of a variety of diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, researchers are exploring the use of 1-Hexene, 1-iodo-, (Z)- as a building block for the synthesis of new molecules that may have applications in a variety of other areas such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 1-Hexene, 1-iodo-, (Z)- can be achieved through a variety of methods. One common method involves the reaction of 1-hexene with iodine and a catalyst such as copper iodide. This reaction results in the formation of 1-Hexene, 1-iodo-, (Z)- along with other byproducts. Another method involves the use of a Grignard reagent, which is a type of organometallic compound that can react with alkyl halides to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Hexene, 1-iodo-, (Z)- has been used in a variety of scientific research applications. One area of research that has utilized this compound is in the development of new materials. For example, 1-Hexene, 1-iodo-, (Z)- has been used as a starting material for the synthesis of new polymers that have unique properties such as high thermal stability and good mechanical strength.
Another area of research that has utilized 1-Hexene, 1-iodo-, (Z)- is in the development of new drugs. This compound has been shown to have potential therapeutic effects in the treatment of certain types of cancer. Additionally, 1-Hexene, 1-iodo-, (Z)- has been used as a building block for the synthesis of new molecules that may have applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
16538-47-9 |
|---|---|
Nombre del producto |
1-Hexene, 1-iodo-, (Z)- |
Fórmula molecular |
C6H11I |
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
(Z)-1-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5- |
Clave InChI |
TUAPXMNNQGXDDV-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\I |
SMILES |
CCCCC=CI |
SMILES canónico |
CCCCC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





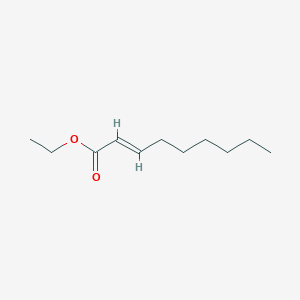
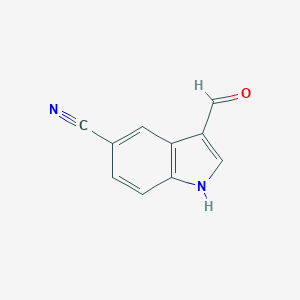
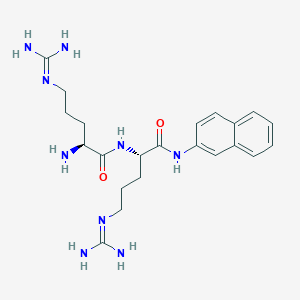
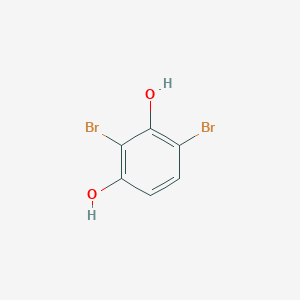
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
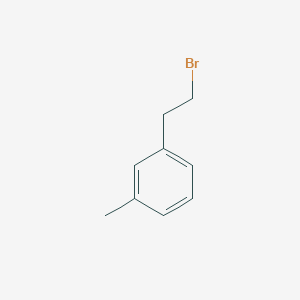
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)

